Human OCT1 Transporter Inhibition: Weak Single-Concentration Screening Hit Confirms Engagement but Lacks Comparator Context
The only experimentally determined bioactivity value retrieved for this exact compound is an IC50 of 1.38E+5 nM (138 µM) against human organic cation transporter 1 (OCT1/SLC22A1), measured in HEK293 cells via reduction of ASP+ substrate uptake [1]. The assay was a single-concentration or limited-dilution screen rather than a full dose–response study, and no comparator data for close structural analogs in the same assay are available. The activity is >3 log units weaker than typical drug-like OCT1 inhibitors (e.g., clinical OCT1 inhibitors exhibit IC50 values in the 0.1–10 µM range), indicating that this compound is a marginal OCT1 ligand at best.
| Evidence Dimension | Inhibition of human OCT1 transporter (ASP+ uptake assay) |
|---|---|
| Target Compound Data | IC50 = 1.38E+5 nM (138 µM) |
| Comparator Or Baseline | Class-level benchmark: typical clinical OCT1 inhibitors display IC50 values of 0.1–10 µM; no direct congener data available in this assay. |
| Quantified Difference | Target compound is 14- to >1000-fold weaker than drug-like OCT1 inhibitors. |
| Conditions | HEK293 cells expressing human OCT1; ASP+ fluorescent substrate uptake readout by microplate reader (BindingDB assay). |
Why This Matters
This datum confirms that the compound engages a biological target at high micromolar concentrations, but the absence of comparator data precludes any claim of target- or scaffold-specific differentiation for procurement decisions.
- [1] BindingDB Entry for Monomer ID 50241341. IC50: 1.38E+5 nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Accessed 2026-04-29. View Source
